
(R)-3-アミノ-4-(2,4,5-トリフルオロフェニル)ブタン酸
概要
説明
(r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H10F3NO2 and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
1.1 Dipeptidyl Peptidase-4 Inhibition
The primary application of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid lies in its use as a precursor in the synthesis of sitagliptin. Sitagliptin is recognized for its efficacy in managing blood glucose levels in type 2 diabetes patients by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4) . This inhibition leads to increased levels of incretin hormones, which promote insulin secretion and decrease glucagon levels.
1.2 Development of Novel Drug Candidates
Recent studies have explored modifying the structure of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to enhance its pharmacological properties. For instance, combining this compound with menthol has resulted in a new drug candidate that exhibits significant hypoglycemic effects in diabetic models . This modification aims to improve drug absorption and efficacy while maintaining safety profiles.
2.1 Hypoglycemic Effects
Research indicates that (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives have notable hypoglycemic properties. In animal studies, compounds derived from this amino acid have demonstrated effectiveness in lowering blood glucose levels significantly more than traditional treatments like metformin .
2.2 Enzyme Interaction
The compound interacts with various enzymes involved in amino acid metabolism, particularly aminotransferases. These interactions are crucial for understanding how (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid influences metabolic pathways and its potential therapeutic roles beyond diabetes management .
Synthesis and Quality Control
3.1 Synthetic Methods
The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid has been optimized to enhance yield and purity. Recent patents describe methods that utilize organic solvents immiscible with water to reduce impurities during the synthesis process . This optimization is essential for industrial production and ensures that high-purity compounds are available for pharmaceutical applications.
3.2 Quality Assurance
High-purity standards are critical for pharmaceutical intermediates. The compound is classified under various categories such as impurity reference materials for drug testing . Ensuring the quality of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is vital for its safe application in drug formulations.
Case Studies
作用機序
- Role : DPP-4 normally degrades incretin hormones (such as GLP-1 and GIP), which regulate insulin secretion. By inhibiting DPP-4, Sitagliptin increases the levels of these hormones, enhancing insulin release and reducing blood glucose levels .
- Downstream Effects : Increased insulin production, reduced glucagon release, delayed gastric emptying, and improved glycemic control .
- Cellular Effects : Improved glucose homeostasis and glycemic control in patients with type 2 diabetes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including DPP-4, where it acts as an inhibitor . The inhibition of DPP-4 by ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels . Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . By inhibiting DPP-4, this compound enhances the activity of incretin hormones, which play a crucial role in regulating blood glucose levels . Furthermore, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may affect gene expression related to metabolic processes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid exerts its effects primarily through the inhibition of DPP-4 . This enzyme inhibition prevents the degradation of incretin hormones, leading to prolonged incretin activity and enhanced insulin secretion . The compound binds to the active site of DPP-4, blocking its enzymatic activity and thereby modulating glucose homeostasis . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may interact with other biomolecules, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid maintains its inhibitory effects on DPP-4, although the extent of inhibition may vary depending on the experimental conditions . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications.
Metabolic Pathways
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in several metabolic pathways, primarily through its interaction with DPP-4 . The inhibition of DPP-4 by this compound leads to increased levels of active incretin hormones, which enhance insulin secretion and glucose metabolism . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may influence other metabolic pathways by interacting with various enzymes and cofactors, thereby modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biochemical effects . The localization and accumulation of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with DPP-4 and other biomolecules . Additionally, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid may undergo post-translational modifications that direct it to specific cellular compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
生物活性
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral compound with significant biological activity, particularly in the context of metabolic regulation and pharmacological applications. This article explores its biochemical properties, cellular effects, and potential therapeutic uses based on diverse research findings.
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has the molecular formula . Its structure includes an amino group, a butanoic acid backbone, and a trifluorophenyl substituent, which contributes to its unique biochemical interactions.
Enzyme Inhibition
One of the primary mechanisms of action for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is its ability to inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for degrading incretin hormones that stimulate insulin secretion. By inhibiting this enzyme, the compound elevates incretin levels, thereby enhancing insulin secretion and suppressing glucagon release from the liver. This mechanism is crucial for improving blood glucose control in type 2 diabetes patients.
Interaction with Amino Acid Metabolism
The compound also interacts with various enzymes involved in amino acid metabolism. It has been shown to influence cellular signaling pathways by modulating the activity of kinases and phosphatases. These interactions can lead to changes in gene expression and cellular metabolism, highlighting its role in metabolic regulation.
Cellular Effects
The biological effects of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are context-dependent and vary across different cell types. Research indicates that it can alter cell signaling pathways significantly:
- Influence on Gene Expression : The compound can modulate gene expression related to metabolic processes.
- Cell Signaling : It impacts signaling proteins that regulate various cellular functions, including growth and differentiation .
Hypoglycemic Effects
Recent studies have indicated the potential of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in developing hypoglycemic agents. For instance, when combined with menthol to form a new compound (BHF), it exhibited significant hypoglycemic effects in diabetic mouse models. The low dose of 10 mg/kg showed effectiveness comparable to metformin at higher doses .
Broader Metabolic Implications
Beyond diabetes management, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is being explored for its role in other metabolic disorders. Its ability to enhance insulin sensitivity and regulate blood sugar levels positions it as a candidate for treating various metabolic conditions.
Case Studies
- Study on DPP-4 Inhibition : A study demonstrated that (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid effectively inhibited DPP-4 activity in vitro and improved insulin secretion in diabetic mice models.
- Combination Therapy : Research combining this compound with other agents like menthol showed enhanced hypoglycemic effects compared to standalone treatments. The synthesis of BHF illustrated the potential for creating multi-target drug candidates .
Summary of Findings
Property/Activity | Details |
---|---|
Chemical Structure | |
Primary Mechanism | DPP-4 inhibition leading to increased incretin levels |
Cellular Effects | Modulation of kinases and phosphatases; changes in gene expression |
Therapeutic Uses | Potential treatment for type 2 diabetes and other metabolic disorders |
Case Study Results | Effective hypoglycemic effects in diabetic models |
特性
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428049 | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936630-57-8 | |
Record name | Sitagliptin acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936630578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SITAGLIPTIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG2PN5Z4PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。